molecular formula C27H30N2OS B11632128 3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11632128
M. Wt: 430.6 g/mol
InChI Key: BFUXOXVQHOIVJX-UHFFFAOYSA-N
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Description

3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which then undergoes cyclization in the presence of potassium hydroxide (KOH) to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antitumor activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its specific spiro linkage and the presence of both benzyl and propylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

3-benzyl-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H30N2OS/c1-2-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-3-6-12-20/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3

InChI Key

BFUXOXVQHOIVJX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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